Spiro[4.5]dec-7-en-8-yl-methanol
Description
Spiro[4.5]dec-7-en-8-yl-methanol (IUPAC name: ((1R,4S,5R)-1-methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol) is a bicyclic monoterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It is stereochemically complex, featuring a spiro[4.5]decane core with a hydroxylmethyl group at the 8-position and a methyl substituent at the 1-position.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[4.5]dec-8-en-8-ylmethanol |
InChI |
InChI=1S/C11H18O/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h3,12H,1-2,4-9H2 |
InChI Key |
MCJRHAMMFZWPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(=CC2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Spiro[4.5]dec-7-en-8-yl-methanol and Analogs
Key Observations :
- Ring Size and Connectivity: this compound shares its core with β-vetivone but differs in functional groups (methanol vs. ketone). Smaller spiro systems like spiro[2.3]hexane () exhibit reduced steric complexity and lower molecular weights.
- Functionalization: The addition of a biphenyl carboxamide group in compound 14 () significantly increases molecular weight and alters biological activity compared to the simpler methanol derivative.
Table 2: Inhibitory Activity of Spiro[4.5]decanone Derivatives
Key Observations :
- Spiro[4.5]decanone derivatives (e.g., compounds 23, 24) show potent inhibition of prolyl hydroxylases (PHD2/PHD3) but lack isoform selectivity .
Key Observations :
- Functionalization at the 8-position (e.g., amine, methanol) dictates synthetic complexity. Methanol derivatives often require milder conditions compared to amides .
Physicochemical Properties
Table 3: Physical Properties of Selected Spiro Compounds
Key Observations :
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